2-Methoxy-N-(2-piperidin-3-yl-ethyl)-acetamide hydrochloride

Overview

Description

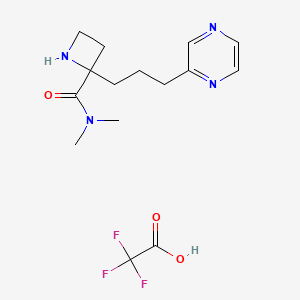

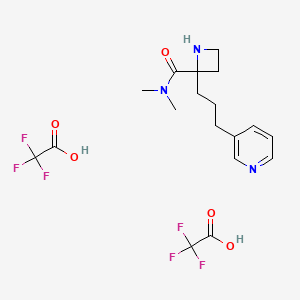

“2-Methoxy-N-(2-piperidin-3-yl-ethyl)-acetamide hydrochloride” is mentioned in a patent titled "Inhibitors of hdme" . The patent discusses various compounds, including this one, as inhibitors of histone demethylase enzymes (HDME). These enzymes are involved in the regulation of gene expression and are of interest in the development of new therapeutic agents .

Molecular Structure Analysis

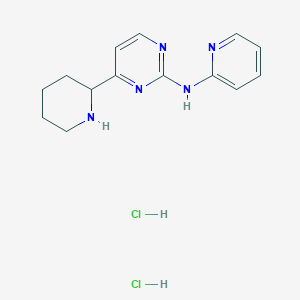

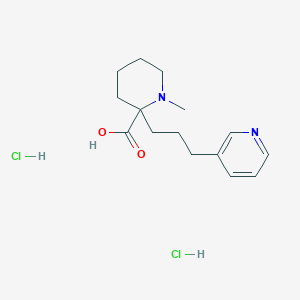

The molecular structure of “2-Methoxy-N-(2-piperidin-3-yl-ethyl)-acetamide hydrochloride” can be inferred from its name. It likely contains a methoxy group (–OCH3), an acetamide group (–NHCOCH3), and a piperidine ring, which is a six-membered ring with one nitrogen atom .Scientific Research Applications

Radioligand Development for PET Imaging

(3-Methoxy-naphthalen)2-yl-(1-benzyl-piperidin)4-yl-acetate (SB-235753) was synthesized as a potential radioligand for non-invasive assessment of Dopamine D4 receptors in vivo with positron emission tomography (PET). However, biodistribution studies in rats indicated that [11C]SB-235753 was not suitable for dopamine D4 receptor studies due to rapid metabolism in plasma and cerebellum (Matarrese et al., 2000).

Investigation of Serotonin Receptors

2-(4-methoxy-phenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide hydrochloride (AC-90179), a serotonin (5-HT2A) receptor inverse agonist, was compared with antipsychotics like haloperidol and clozapine. AC-90179 exhibited high potency as an inverse agonist and competitive antagonist at 5HT2A receptors, indicating potential for the treatment of psychosis (Vanover et al., 2004).

Metabolism Studies in Human and Rat Liver Microsomes

Research on the metabolism of chloroacetamide herbicides and selected metabolites, including 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl) acetamide, revealed differences in how rat and human liver microsomes metabolize these compounds. This study highlighted the role of cytochrome P450 isoforms in the metabolism of these herbicides, which is crucial for understanding their pharmacokinetics and potential toxicity (Coleman et al., 2000).

Synthesis and Evaluation of Enzyme Inhibitors

N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide compounds were synthesized and evaluated for their inhibition potential against various enzymes. This research provides insight into the development of enzyme inhibitors for potential therapeutic applications (Virk et al., 2018).

Development of Acyl-CoA:Cholesterol O-Acyltransferase-1 Inhibitor

The compound 2-(4-(2-((1 H-Benzo[ d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride (K-604) was identified as an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1). It showed potential for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

properties

IUPAC Name |

2-methoxy-N-(2-piperidin-3-ylethyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-14-8-10(13)12-6-4-9-3-2-5-11-7-9;/h9,11H,2-8H2,1H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQARNWKSJSVZAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NCCC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-N-(2-piperidin-3-yl-ethyl)-acetamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2-Amino-ethyl)-1H-pyrazol-4-yl]-methanesulfonamide dihydrochloride](/img/structure/B1402579.png)

![3-[4-(4-Chloro-phenyl)-1H-pyrazol-3-yl]-piperidine hydrochloride](/img/structure/B1402584.png)

![[4-(2-Piperidin-3-yl-ethyl)-pyridin-2-yl]-pyrazin-2-yl-aminehydrochloride](/img/structure/B1402590.png)